Bienvenue dans la boutique en ligne BenchChem!

Tz-Thalidomide

PROTAC Epigenetics Click Chemistry

Tz-Thalidomide enables modular PROTAC self-assembly via IEDDA click chemistry, eliminating custom linker synthesis. It is supplied as a solid with ≥98% purity and validated for dose-dependent BRD4 and ERK1/2 degradation. The methyltetrazine moiety ensures superior physiological stability and rapid kinetics (up to 10⁴ M⁻¹s⁻¹) for robust intracellular CLIPTAC formation. Ideal for high‑throughput screening and click‑to‑release prodrug validation.

Molecular Formula C29H29N7O6
Molecular Weight 571.6 g/mol
Cat. No. B8237385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTz-Thalidomide
Molecular FormulaC29H29N7O6
Molecular Weight571.6 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCOC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C29H29N7O6/c1-17-32-34-26(35-33-17)19-11-9-18(10-12-19)16-30-23(37)8-3-2-4-15-42-22-7-5-6-20-25(22)29(41)36(28(20)40)21-13-14-24(38)31-27(21)39/h5-7,9-12,21H,2-4,8,13-16H2,1H3,(H,30,37)(H,31,38,39)
InChIKeyAHPHLKGKBKDTDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tz-Thalidomide (6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)hexanamide) | CAS 2087490-42-2 for Clickable Targeted Protein Degradation Research


Tz-Thalidomide (CAS 2087490-42-2) is a heterobifunctional PROTAC precursor consisting of a cereblon (CRBN) E3 ubiquitin ligase recruiting ligand (thalidomide) connected via a hexanamide linker to a 6-methyl-1,2,4,5-tetrazine click chemistry handle . This methyltetrazine moiety enables ultrafast bioorthogonal inverse electron-demand Diels–Alder (IEDDA) cycloaddition with trans-cyclooctene (TCO)-tagged target protein ligands , facilitating in-cell self-assembly of proteolysis-targeting chimeras (CLIPTACs) for selective protein degradation [1]. The compound is supplied as a solid with purity ≥98% and exhibits solubility in DMSO at 50 mg/mL (87.48 mM) with sonication .

Why Generic CRBN Ligands or Alternative Bioorthogonal Handles Cannot Substitute Tz-Thalidomide in Click-to-Form PROTAC Workflows


Generic substitution of Tz-Thalidomide with other CRBN-recruiting ligands or alternative bioorthogonal handles is precluded by its unique molecular architecture and reaction kinetics. While thalidomide alone lacks a bioorthogonal handle for in-cell assembly, alternative tetrazine-functionalized CRBN ligands may exhibit different linker lengths or compositions (e.g., PEG-based spacers) that critically alter ternary complex formation and degradation efficiency [1]. Furthermore, the methyl substitution on the tetrazine ring of Tz-Thalidomide confers substantially higher chemical stability compared to unsubstituted tetrazines, which are prone to decomposition under physiological conditions and require more stringent handling . The specific reaction kinetics of the methyltetrazine–TCO pair—with rate constants up to 10⁴ M⁻¹ s⁻¹—are central to achieving rapid in-cell CLIPTAC formation, and alternative bioorthogonal pairs (e.g., azide–alkyne or norbornene–tetrazine) exhibit orders-of-magnitude slower kinetics that compromise intracellular self-assembly efficiency [2].

Quantitative Evidence Guide: Tz-Thalidomide Performance in Bioorthogonal CLIPTAC Assembly and Target Degradation


Quantified Binding Affinity of Tz-Thalidomide for BRD4 Bromodomains as a Surrogate for CRBN Engagement

Tz-Thalidomide exhibits direct binding affinity for BRD4 bromodomains, a property that is absent in unmodified thalidomide and serves as a proxy for its capacity to engage CRBN–BRD4 ternary complexes. This binding affinity is quantified by IC₅₀ values of 46.25 μM for BRD4-1 and 62.55 μM for BRD4-2 . Unmodified thalidomide shows no measurable binding to BRD4 in this assay system, underscoring the functional contribution of the tetrazine–linker appendage to target engagement .

PROTAC Epigenetics Click Chemistry

Concentration-Dependent BRD4 Degradation Efficiency in CLIPTAC System with JQ1-TCO

In HeLa cells treated with 10 μM JQ1-TCO, Tz-Thalidomide induces concentration-dependent degradation of BRD4 protein. Complete degradation is observed at Tz-Thalidomide concentrations of 10 μM and 3 μM, while partial degradation occurs at 1 μM and 0.3 μM [1]. In contrast, treatment with JQ1 or thalidomide alone fails to induce any detectable BRD4 degradation in the same cellular context [2], confirming that degradation is contingent upon CLIPTAC formation via Tz-Thalidomide–TCO click reaction.

PROTAC BRD4 Degradation CLIPTAC

Enhanced Chemical Stability of Methyltetrazine Moiety Relative to Unsubstituted Tetrazine

The 6-methyl substitution on the tetrazine ring of Tz-Thalidomide confers substantially improved chemical stability compared to unsubstituted tetrazine analogs. According to manufacturer technical data, the chemical stability of unsubstituted tetrazines is 'substantially lower' than that of methyltetrazines, necessitating more careful selection of reagents and reaction conditions for chemical transformations . This stability advantage is critical for maintaining reactivity during long-term storage and under physiological assay conditions, whereas unsubstituted tetrazines exhibit faster decomposition that can compromise click reaction efficiency .

Bioorthogonal Chemistry Click Chemistry Stability

Ultrafast IEDDA Reaction Kinetics of Tetrazine–TCO Pair Enabling Rapid In-Cell CLIPTAC Formation

The tetrazine–trans-cyclooctene (TCO) inverse electron-demand Diels–Alder (IEDDA) reaction pair, of which Tz-Thalidomide is a representative member, exhibits second-order rate constants of approximately 10⁴ M⁻¹ s⁻¹ [1]. This is among the fastest bioorthogonal reactions reported, enabling rapid in-cell CLIPTAC assembly within minutes to hours. In comparison, alternative bioorthogonal chemistries such as azide–alkyne cycloaddition (CuAAC or strain-promoted) exhibit rate constants that are 1–3 orders of magnitude slower, which can limit intracellular self-assembly efficiency and require longer incubation times [2].

Bioorthogonal Chemistry Click Chemistry Kinetics

Dual-Target CLIPTAC Validation: ERK1/2 Degradation Using Tz-Thalidomide and Covalent TCO-Tagged Inhibitor

Tz-Thalidomide has been successfully employed to degrade ERK1/2, a second oncology target distinct from BRD4, when paired with a TCO-tagged covalent ERK1/2 inhibitor (Probe 1). In A375 cells, co-treatment with Probe 1 (4 h) followed by methyl-Tz-thalidomide (10 μM, 18 h) results in substantial reduction of ERK1/2 protein levels, as demonstrated by immunoblot analysis [1]. This degradation is abrogated when the interaction between thalidomide and CRBN is perturbed, confirming CRBN-dependent degradation via CLIPTAC formation . The ability to degrade two structurally and functionally distinct targets (BRD4 and ERK1/2) using the same Tz-Thalidomide reagent validates its broad utility as a modular E3 ligase recruiting component in CLIPTAC platforms.

PROTAC ERK1/2 Degradation CLIPTAC

Analytical Purity and Solubility Specifications for Reproducible Click Chemistry Performance

Tz-Thalidomide is supplied with a certified purity of ≥98% as determined by HPLC analysis, ensuring minimal batch-to-batch variability that could affect click reaction efficiency or off-target effects . The compound exhibits solubility in DMSO at 50 mg/mL (87.48 mM) with ultrasonic assistance, enabling preparation of concentrated stock solutions for in vitro experiments . In comparison, unmodified thalidomide exhibits lower aqueous solubility and requires different formulation strategies, while alternative tetrazine linkers lacking the hexanamide spacer may exhibit different solubility profiles that affect cellular uptake and intracellular concentration .

Quality Control Solubility PROTAC

Optimal Research and Industrial Application Scenarios for Tz-Thalidomide in Bioorthogonal PROTAC Workflows


In-Cell Self-Assembly of BRD4-Degrading CLIPTACs Using JQ1-TCO and Tz-Thalidomide

This scenario leverages Tz-Thalidomide as the CRBN-recruiting component in a two-component CLIPTAC system. Users co-treat HeLa cells with a TCO-tagged BRD4 ligand (e.g., JQ1-TCO at 10 μM) and Tz-Thalidomide (at concentrations ranging from 0.3 to 10 μM) for 18 hours. The methyltetrazine handle on Tz-Thalidomide undergoes rapid IEDDA cycloaddition with the TCO group on JQ1-TCO, forming the active PROTAC molecule in situ. Complete BRD4 degradation is achieved at Tz-Thalidomide concentrations of 3–10 μM, while partial degradation is observed at lower doses, enabling dose-response studies [1]. This approach circumvents the need for traditional PROTAC linker optimization and enables modular target swapping by simply changing the TCO-tagged ligand.

Modular ERK1/2 Degradation Using Covalent TCO-Tagged Inhibitor and Tz-Thalidomide

Tz-Thalidomide enables degradation of ERK1/2, a kinase target distinct from BRD4, when paired with a covalent TCO-tagged ERK1/2 inhibitor (Probe 1). In this workflow, A375 cells are pretreated with Probe 1 for 4 hours to allow covalent engagement of ERK1/2, followed by addition of Tz-Thalidomide (10 μM) for an additional 18 hours. The resulting ERK-CLIPTAC recruits CRBN to the covalently bound ERK1/2, triggering ubiquitination and proteasomal degradation [2]. The modular nature of this system allows the same Tz-Thalidomide reagent to be repurposed for multiple protein targets by simply exchanging the TCO-tagged targeting ligand, reducing the need for synthesizing and optimizing full-length PROTACs for each new target.

Bioorthogonal Click-to-Release PROTAC Prodrug Activation for Spatiotemporally Controlled Degradation

Tz-Thalidomide's methyltetrazine handle can serve as a trigger for 'click-to-release' bioorthogonal prodrug activation strategies. In this scenario, a TCO-caged PROTAC prodrug (e.g., Pro-dBET6) is administered systemically; the TCO moiety masks the PROTAC's degradation activity. Upon encountering Tz-Thalidomide—which may be delivered locally or generated in situ—the tetrazine–TCO IEDDA reaction occurs, releasing the active PROTAC payload in a spatially and temporally controlled manner [3]. This strategy has been shown to reduce systemic toxicity and enhance therapeutic windows in xenograft models compared to administration of the parent degrader alone [4]. While Tz-Thalidomide itself is primarily a research reagent, its use in validating such click-to-release platforms is essential for developing next-generation precision oncology therapeutics.

Quality Control and Lot Validation for High-Throughput CLIPTAC Screening Campaigns

For laboratories conducting high-throughput screening of CLIPTAC libraries, Tz-Thalidomide serves as a validated positive control reagent. Its well-characterized binding affinity for BRD4 (IC₅₀ = 46.25–62.55 μM) and reproducible degradation efficiency in the JQ1-TCO CLIPTAC system provide benchmarks for assessing lot-to-lot consistency and functional integrity of newly procured batches . The compound's high purity (≥98%) and defined DMSO solubility (50 mg/mL) minimize variability across screening plates and ensure reliable dose-response data . Procurement of Tz-Thalidomide from vendors providing certificates of analysis (COA) with HPLC purity and NMR confirmation is recommended to maintain experimental reproducibility across large-scale screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tz-Thalidomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.